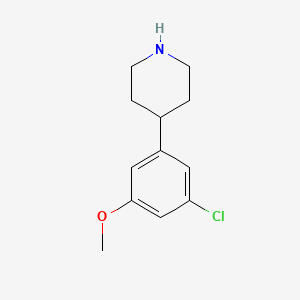

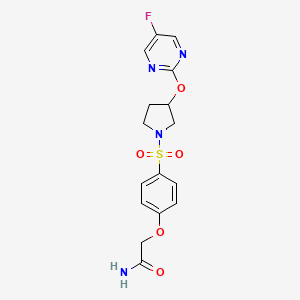

![molecular formula C19H27F3N2O2 B2357205 tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate CAS No. 2197054-42-3](/img/structure/B2357205.png)

tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-butyl (2- (trifluoromethyl)pyridin-4-yl)methylcarbamate is similar in structure.

Synthesis Analysis

While specific synthesis information for the requested compound was not found, a related compound, rac-tert-butyl N-{[(2R,4S)-4-(trifluoromethyl)piperidin-2-yl]methyl}carbamate, has been studied .Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl carbamate, is available . It has a molecular weight of 117.1463 .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-butyl carbamate, are available . It has a molecular weight of 117.15 and a melting point of 105-108 °C .Aplicaciones Científicas De Investigación

Synthesis of Nociceptin Antagonists

Tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate is involved in the synthesis of nociceptin antagonists. An efficient and practical asymmetric synthesis method has been developed for producing an intermediate useful in the synthesis of these antagonists. This method includes diastereoselective reduction and isomerization steps, proving its applicability for large-scale operations (H. Jona et al., 2009).

Intermediate for Anticancer Drugs

This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. A rapid and high-yield synthetic method has been established for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in the production of these drugs. The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions (Binliang Zhang et al., 2018).

Catalysis in Organic Synthesis

The compound is also used in catalysis within organic synthesis. Specifically, it has been employed in Rhodium-catalyzed enantioselective additions, illustrating its versatility in complex chemical processes (M. Storgaard & J. Ellman, 2009).

Synthesis of Drug Intermediates

Efficient synthesis processes have been designed for drug intermediates involving this compound. For example, an environmentally friendly seven-step process has been created for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate starting from itaconic acid ester (Geng Min, 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[[4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(8-10-23-11-9-18)12-14-6-4-5-7-15(14)19(20,21)22/h4-7,23H,8-13H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKZUSUFRLNVPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357124.png)

![4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2357129.png)

![2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile](/img/structure/B2357130.png)

![5-Benzyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2357133.png)

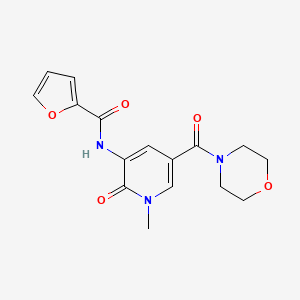

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)

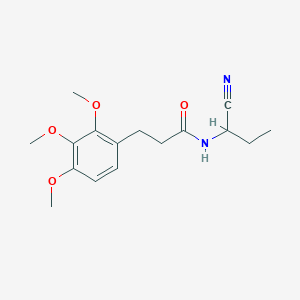

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)